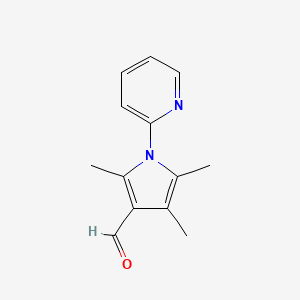

2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde

Description

Historical Development of Pyrrole-Carbaldehyde Chemistry

Pyrrole-carbaldehydes first gained attention in the mid-20th century with the discovery of porphyrin biosynthesis pathways, where pyrrolic intermediates like porphobilinogen were identified as precursors to heme and chlorophyll. Early synthetic efforts focused on condensations between pyrroles and aldehydes, as demonstrated by the formation of tetraphenylporphyrin (TPP) from pyrrole and benzaldehyde in the presence of aluminosilicate catalysts. The introduction of carbaldehyde groups (-CHO) at the 3-position of pyrroles emerged as a strategic modification to enhance reactivity for subsequent functionalization.

A pivotal advancement occurred in the 1990s with the development of oxidative aromatization techniques. For example, the use of iodobenzene diacetate (IBD) enabled efficient conversion of pyrrolidine intermediates to aromatic pyrrole-carbaldehydes, as shown in the synthesis of N-arylpyrrole-3-carbaldehydes. These methods addressed earlier challenges in achieving regioselective formylation while preserving the heterocyclic aromaticity.

Research Evolution of Pyridinyl-Substituted Heterocyclic Systems

Pyridinyl-substituted heterocycles gained prominence due to their dual aromatic systems, which combine the electron-deficient pyridine ring with electron-rich heterocycles like pyrrole. Early studies in the 1980s explored pyridine-pyrrole hybrids as ligands for transition metal catalysts, leveraging the pyridine nitrogen’s coordination capability. The 2-pyridyl substituent became particularly significant due to its ability to participate in hydrogen bonding and π-π stacking interactions, enhancing molecular recognition in supramolecular chemistry.

Systematic investigations into substituent effects revealed that methyl groups at the 2,4,5-positions of pyrrole significantly modulate electronic properties. For instance, 2,4,5-trimethyl substitution increases steric bulk while maintaining conjugation pathways, as evidenced by UV-Vis spectral shifts in comparative studies of methylated vs. non-methylated pyrrole-carbaldehydes. This structural motif became a cornerstone for designing compounds with tailored redox potentials and solubility profiles.

Emergence of 2,4,5-Trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde in Contemporary Chemical Research

The specific compound this compound entered the research mainstream through its role in synthesizing fused heterocycles. A 2018 study demonstrated its utility in constructing pyrrolophenanthridines via palladium-catalyzed intramolecular C–C coupling, achieving 78% yield under optimized conditions (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 130°C). This reaction highlighted the compound’s dual functionality: the pyridinyl group acts as a directing moiety, while the carbaldehyde enables subsequent cyclization.

Recent applications include:

- Oxidative transformations : Conversion to carboxylic acids using KMnO₄, expanding utility in peptide mimetics.

- Cross-coupling reactions : Suzuki-Miyaura couplings at the pyridine ring, enabling access to biaryl architectures.

Table 1: Key Synthetic Applications of this compound

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Intramolecular C–C bond | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 130°C | Pyrrolophenanthridine | 78 |

| Aldehyde oxidation | KMnO₄, H₂O, 25°C | Pyrrole-3-carboxylic acid | 82 |

| Reductive amination | NaBH₃CN, MeOH, 40°C | Pyrrolyl benzylamine derivative | 67 |

Significance in Heterocyclic Chemistry Framework

This compound exemplifies the convergence of three critical trends in heterocyclic chemistry:

- Regioselective functionalization : The 3-carbaldehyde group undergoes site-specific reactions without affecting the methyl or pyridinyl substituents, enabling precise molecular editing.

- Aromatic synergy : The electron-withdrawing pyridine ring (Hammett σₚ = 1.23) and electron-donating methyl groups create a polarized electronic environment, facilitating unusual reactivity patterns. For example, electrophilic substitution occurs preferentially at the 4-position of the pyrrole ring despite steric hindrance.

- Supramolecular applications : X-ray crystallography studies reveal intermolecular C=O···H–C interactions between the aldehyde and pyridinyl hydrogen, enabling engineered crystal packing for materials science applications.

The compound’s versatility is further evidenced by its role as a precursor to medicinally relevant scaffolds. For instance, condensation with 4-nitrophenylhydrazide yields pyrrolo-oxadiazoles, a class of compounds with demonstrated antimicrobial activity. These attributes position this compound as a linchpin for advancing heterocyclic synthesis methodologies.

Properties

IUPAC Name |

2,4,5-trimethyl-1-pyridin-2-ylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-10(2)15(11(3)12(9)8-16)13-6-4-5-7-14-13/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTYMGFUXBQVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-acetylpyridine with an appropriate aldehyde under acidic or basic conditions to form the pyrrole ring. The reaction conditions typically include:

Solvent: Ethanol or methanol

Catalyst: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Sodium borohydride in methanol, room temperature

Substitution: Halogenation using bromine in acetic acid, room temperature

Major Products Formed

Oxidation: 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid

Reduction: 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-methanol

Substitution: 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-bromide

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of directly relevant data in the provided evidence, a comprehensive comparison with structurally analogous compounds cannot be rigorously supported.

Structural Analogues and Key Differences

Research Findings and Trends

Electronic Effects of Pyridine Regioisomers: Pyridin-2-yl substitution (as in the target compound) may enhance π-stacking interactions compared to pyridin-3-yl or pyridin-4-yl analogues due to the nitrogen’s position .

The aldehyde group distinguishes the compound from non-carbaldehyde pyrroles, enabling Schiff base formation or cross-coupling reactions.

Synthetic Challenges :

- Multi-step synthesis is required to introduce the pyridin-2-yl and aldehyde groups simultaneously, complicating scalability compared to simpler pyrrole derivatives.

Limitations of Available Evidence

lists pyridinylmethyl-carbamic acid derivatives in a patent but lacks data on pyrrole-carbaldehyde systems .

Recommendations for Further Research

To produce an authoritative comparison, access to specialized databases (e.g., SciFinder, Reaxys) and peer-reviewed studies on pyrrole-carbaldehyde derivatives is essential. Key areas to explore include:

Biological Activity

2,4,5-Trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by a pyrrole ring substituted with a pyridine moiety and aldehyde functionality, which may contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 214.26 g/mol

- CAS Number: 30030268

- IUPAC Name: this compound

Antimicrobial Activity

Recent studies have indicated that compounds with pyrrole and pyridine structures possess significant antimicrobial properties. For instance, a study on related pyrrole derivatives demonstrated potent activity against Mycobacterium tuberculosis (Mtb), particularly against drug-resistant strains. The mechanism of action was linked to the inhibition of mycolic acid biosynthesis through targeting specific enzymes involved in the metabolic pathways of Mtb .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | < 0.016 | Antitubercular |

| Isoniazid | 0.05 | First-line anti-TB drug |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that derivatives of pyrrole can exhibit low cytotoxicity while maintaining antimicrobial efficacy. For example, compounds related to the target structure displayed IC50 values greater than 64 µg/mL against human cell lines, indicating a favorable therapeutic index .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The compound likely exerts its effects through:

- Enzyme Inhibition: By binding to enzymes involved in bacterial cell wall synthesis.

- Disruption of Metabolic Pathways: Interfering with essential metabolic processes in pathogens.

- Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in microbial cells.

Case Studies

A notable case study investigated the efficacy of pyrrole derivatives in treating tuberculosis. The study highlighted that modifications on the pyrrole ring significantly influenced antimicrobial activity and cytotoxicity profiles. The most promising compounds were those that maintained structural integrity while introducing electron-withdrawing groups that enhanced binding affinity to target enzymes .

Table: Summary of Case Studies

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde, and how is the Paal-Knorr condensation adapted for this purpose?

The Paal-Knorr condensation is a foundational method for pyrrole synthesis. To introduce the carbaldehyde group at position 3, researchers use pre-functionalized 1,4-diketones or equivalents. For example, asymmetric dione precursors (e.g., compound 110 in ) enable regioselective formation of the pyrrole core with a formyl group. Post-synthetic oxidation or protective group strategies may refine the aldehyde functionality. Reaction conditions typically involve acetic acid as a catalyst at 80–100°C, yielding 65–75% efficiency in analogous systems .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic techniques?

- X-ray crystallography : Defines the spatial arrangement of substituents, as demonstrated for structurally related pyrrole derivatives (e.g., bond lengths and angles in 2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine) .

- NMR spectroscopy :

- 1H NMR : The aldehyde proton appears as a singlet (δ 9.8–10.2 ppm), while pyridin-2-yl protons show splitting patterns (e.g., doublets at δ 8.3–8.6 ppm).

- 13C NMR : The carbaldehyde carbon resonates at δ 190–195 ppm.

- 2D techniques (COSY, NOESY) : Resolve connectivity between methyl groups and the pyrrole/pyridine rings .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during N-1 functionalization with the pyridin-2-yl group?

Regioselective N-arylation is critical. Methods include:

- Protection-deprotection : Temporarily protect the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by coupling with 2-bromopyridine via Ullmann or Buchwald-Hartwig reactions .

- Metal catalysis : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance efficiency in cross-coupling, achieving >80% yield in similar heterocycles .

Q. How do steric effects from the 2,4,5-trimethyl groups influence reactivity in cross-coupling or derivatization reactions?

Steric hindrance from methyl substituents slows kinetics in reactions like Suzuki-Miyaura coupling. Mitigation strategies:

- Bulky ligands : Use SPhos or DavePhos to stabilize palladium intermediates.

- Elevated temperatures : Reactions at 90–110°C improve turnover in sterically congested systems .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for arylations .

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

Discrepancies often arise from solvent polarity, concentration, or impurities. Best practices:

- Standardize conditions : Use deuterated DMSO or CDCl₃ for NMR; ensure consistent sample preparation.

- High-resolution techniques : Employ 700 MHz NMR or cryoprobe-enhanced sensitivity for overlapping signals.

- Cross-validation : Compare crystallographic data (e.g., bond distances from XRD) with computational models (DFT calculations) .

Q. What experimental adjustments improve crystallization of this compound given its methyl-substituted structure?

- Solvent selection : Use mixed solvents (e.g., hexane/ethyl acetate) for gradual crystal growth.

- Temperature gradients : Slow cooling from 60°C to 4°C enhances lattice formation.

- Co-crystallization agents : Add trace amounts of iodine or thiourea to stabilize crystal packing, as shown in related trimethylpyrrole systems .

Methodological Insights from Evidence

- Synthesis : Adapt Paal-Knorr condensation with diketones to install carbaldehyde, then functionalize via N-arylation .

- Characterization : Combine XRD for absolute configuration with advanced NMR for dynamic analysis .

- Reactivity : Steric effects necessitate tailored catalytic systems for efficient derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.